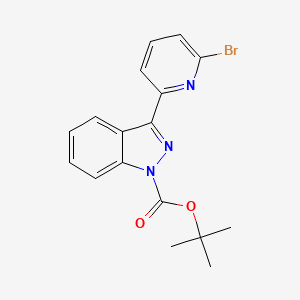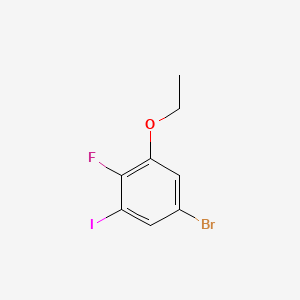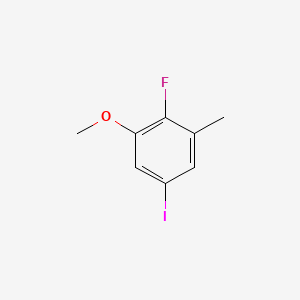
2-Fluoro-5-iodo-1-methoxy-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-iodo-1-methoxy-3-methylbenzene is an aromatic compound with the molecular formula C8H8FIO It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, methoxy, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-1-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-Fluoro-1-methoxy-3-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.
Another approach involves the fluorination of 5-Iodo-1-methoxy-3-methylbenzene using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually conducted in an inert solvent such as dichloromethane or acetonitrile at low temperatures to achieve high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process typically includes halogenation, methylation, and methoxylation steps, followed by purification using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Fluoro-5-iodo-1-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound to its corresponding hydro derivatives.
Coupling Reactions: The iodine atom in the compound makes it suitable for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are useful in forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while oxidation can produce aldehydes or carboxylic acids.
科学的研究の応用
2-Fluoro-5-iodo-1-methoxy-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of advanced materials, including polymers and liquid crystals, due to its ability to undergo various chemical modifications.
Biological Studies: The compound is employed in biochemical assays and studies to investigate its interactions with biological macromolecules and its potential therapeutic effects.
作用機序
The mechanism of action of 2-Fluoro-5-iodo-1-methoxy-3-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the nature of the target.
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-iodo-3-methoxy-1-methylbenzene
- 2-Fluoro-1-iodo-5-methoxy-3-methylbenzene
- 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene
Uniqueness
2-Fluoro-5-iodo-1-methoxy-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of fluorine and iodine atoms in the same molecule allows for selective functionalization and diverse chemical transformations, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C8H8FIO |
|---|---|
分子量 |
266.05 g/mol |
IUPAC名 |
2-fluoro-5-iodo-1-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8FIO/c1-5-3-6(10)4-7(11-2)8(5)9/h3-4H,1-2H3 |
InChIキー |
QMCMITLWNNOYIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1F)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


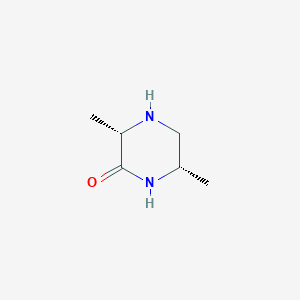

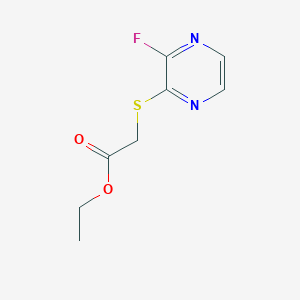
![6-(Methylamino)spiro[3.3]heptan-2-OL](/img/structure/B14030786.png)
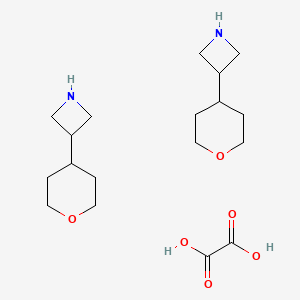
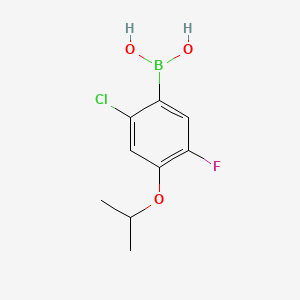
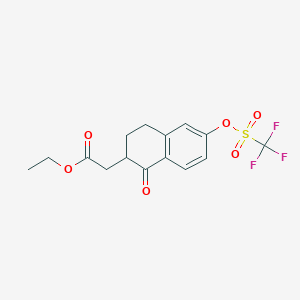

![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)
